molecular formula C14H12FNOS B2764610 5-(4-fluorobenzoyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine CAS No. 941167-85-7

5-(4-fluorobenzoyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine

Cat. No.: B2764610
CAS No.: 941167-85-7
M. Wt: 261.31
InChI Key: KVEXSAMNLYFZSY-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 5-(4-Fluorobenzoyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine is a thienopyridine derivative characterized by a fused thiophene-pyridine bicyclic core. The compound features a 4-fluorobenzoyl substituent at the 5-position of the thieno[3,2-c]pyridine scaffold. Its molecular formula is C₁₄H₁₃FNO₂S, with a molecular weight of 294.32 g/mol (CAS: 941167-85-7) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNOS/c15-12-3-1-10(2-4-12)14(17)16-7-5-13-11(9-16)6-8-18-13/h1-4,6,8H,5,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVEXSAMNLYFZSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC=C2)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluorobenzoyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluorobenzoyl chloride with a thieno[3,2-c]pyridine derivative in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

5-(4-fluorobenzoyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, 5-(4-fluorobenzoyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse heterocyclic compounds .

Biology and Medicine

This compound has shown potential in medicinal chemistry, particularly as an anti-proliferative agent. Studies have demonstrated its activity against certain cancer cell lines, making it a candidate for further drug development .

Industry

In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity .

Mechanism of Action

The mechanism of action of 5-(4-fluorobenzoyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its anti-proliferative effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with nucleic acids and proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thieno[3,2-c]pyridine derivatives are a well-studied class of compounds, particularly as antiplatelet agents. Below is a detailed comparison of 5-(4-fluorobenzoyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine with structurally and functionally related analogs:

Table 1: Structural and Functional Comparison of Thieno[3,2-c]pyridine Derivatives

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Pharmacological Notes Evidence Sources
This compound 4-Fluorobenzoyl at 5-position 294.32 Discontinued; structural analog to prasugrel
Prasugrel 2-fluorophenyl, cyclopropyl, acetate ester 409.90 Prodrug requiring hepatic activation; irreversible P2Y₁₂ ADP receptor antagonist
5-Acetyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine Acetyl group at 5-position 195.26 Intermediate in thienopyridine synthesis; no direct activity reported
Compound C1 (from ) Undisclosed substituents ~300–350 (estimated) Superior antiplatelet activity to ticlopidine in rat models
5-tert-Butyl 3-ethyl thieno[3,2-c]pyridine-3,5-dicarboxylate Ester groups at 3- and 5-positions 311.40 Synthetic intermediate; no reported bioactivity

Key Comparison Points

Structural Variations and Pharmacological Implications

  • Substituent Effects : The 4-fluorobenzoyl group in the target compound contrasts with prasugrel’s 2-fluorophenyl and cyclopropyl moieties. Fluorine’s para position on the benzoyl group may enhance metabolic stability compared to ortho-substituted analogs .
  • Prodrug Activation : Unlike prasugrel, which requires enzymatic conversion to an active metabolite (R-138727) for P2Y₁₂ receptor inhibition, the target compound’s benzoyl group may confer direct activity or alter metabolic pathways .

Bioactivity and Clinical Relevance Prasugrel: FDA-approved for reducing thrombotic events, with rapid racemization of enantiomers and irreversible receptor binding . Compound C1: Demonstrated superior antiplatelet activity to ticlopidine in preclinical studies, highlighting the impact of substituent optimization . Target Compound: While structurally analogous, its discontinued status and lack of disclosed activity data suggest it may have been a precursor or candidate with unoptimized efficacy/toxicity profiles .

Synthetic Utility Derivatives like 5-acetyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine and 5-tert-butyl 3-ethyl dicarboxylate serve as intermediates for further functionalization, underscoring the scaffold’s versatility in medicinal chemistry .

Biological Activity

5-(4-fluorobenzoyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine is a compound belonging to the thienopyridine class, characterized by its unique structural features which include a fluorobenzoyl moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name: 5-(4-fluorobenzoyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-carboxylic acid
  • Molecular Formula: C15H12FNO3S
  • Molecular Weight: 301.32 g/mol
  • CAS Number: 1482135-03-4

Biological Activity Overview

Research indicates that this compound exhibits various biological activities including:

  • Antimicrobial Properties: Preliminary studies suggest that derivatives of thienopyridines may possess significant antimicrobial activity. The presence of the fluorobenzoyl group enhances the interaction with microbial targets.
  • Anticancer Activity: The compound has been explored for its potential to inhibit cancer cell proliferation. Specific studies have demonstrated its efficacy against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
  • Enzyme Inhibition: The compound has shown promise as an inhibitor of specific enzymes that are crucial in cancer progression and inflammation.

The biological effects of this compound are thought to occur through several mechanisms:

  • Targeting Enzymatic Pathways: The compound may bind to key enzymes involved in metabolic pathways or signaling cascades that regulate cell growth and apoptosis.
  • Modulation of Signaling Pathways: It can influence pathways related to inflammation and cell survival, potentially leading to reduced tumorigenesis.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in K562 leukemia cells
Enzyme InhibitionInhibits specific proteases involved in cancer progression

Case Study: Anticancer Efficacy

In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer potential of this compound against various cancer cell lines. The study utilized flow cytometry to assess apoptosis induction and determined the half-maximal effective concentration (EC50) for cell death. Results indicated that the compound exhibited a significant dose-dependent response in K562 cells with an EC50 value of approximately 10 µM.

Q & A

Q. What are the key structural features of 5-(4-fluorobenzoyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine, and how do they influence its reactivity?

The compound combines a thieno[3,2-c]pyridine core with a 4-fluorobenzoyl substituent. The thienopyridine moiety contains a sulfur atom in the fused thiophene ring, which enhances π-electron delocalization and influences nucleophilic/electrophilic reactivity. The 4-fluorobenzoyl group introduces steric and electronic effects, with the fluorine atom increasing lipophilicity and altering binding interactions via halogen bonding . Key characterization methods include:

  • NMR : To confirm the position of fluorine and hydrogen environments.
  • X-ray crystallography : To resolve stereochemical ambiguity in the fused ring system.
  • HPLC-MS : For purity assessment and molecular weight verification.

Q. What synthetic methodologies are commonly employed to prepare this compound derivatives?

Synthesis typically involves multi-step protocols:

  • Step 1 : Construction of the thieno[3,2-c]pyridine core via cyclization of thiophene derivatives with nitriles or amines under acidic conditions .
  • Step 2 : Introduction of the 4-fluorobenzoyl group using Friedel-Crafts acylation or coupling reactions (e.g., Suzuki-Miyaura for aromatic substituents) .
  • Optimization : Sodium alkoxide catalysts (e.g., NaOMe/NaOEt) in ethanol or DMF at 60–80°C improve yields (65–85%) .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

Initial screening focuses on:

  • Enzyme inhibition : Test against kinases (e.g., MAPK) or inflammatory targets (COX-2) using fluorescence polarization assays .
  • Cellular viability : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity.
  • Binding affinity : Surface plasmon resonance (SPR) to measure interactions with receptors like GPCRs .

Advanced Research Questions

Q. How do structural modifications to the thienopyridine core affect pharmacological activity?

Comparative studies of analogs reveal:

Modification Biological Impact Source
Replacement of fluorine with Cl/CH₃Reduced anti-inflammatory activity (60% → 30% COX-2 inhibition)
Addition of amino groupsEnhanced neuroprotective effects (IC₅₀: 12 μM → 5 μM in oxidative stress models)
Cyclohexane ring substitutionImproved metabolic stability (t₁/₂: 2h → 6h in liver microsomes)

Q. What experimental strategies resolve contradictions in reported data on SAR (Structure-Activity Relationships)?

Discrepancies often arise from assay conditions or impurity profiles. Solutions include:

  • Orthogonal validation : Cross-test activity in independent assays (e.g., ELISA + SPR).
  • Chiral separation : Use Chiralcel OD-H columns to isolate enantiomers, as racemic mixtures may obscure activity .
  • Metabolite profiling : LC-HRMS to identify degradation products interfering with bioassays .

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

  • Docking studies : Use AutoDock Vina to predict binding modes with targets like ADP receptors (e.g., P2Y₁₂). Fluorine’s electronegativity enhances hydrogen bonding with Tyr105 .
  • QSAR models : Train on datasets of thienopyridine analogs to correlate logP, polar surface area (PSA), and IC₅₀ values .
  • MD simulations : Assess conformational stability of the benzoyl group in aqueous vs. lipid environments .

Q. What are the challenges in characterizing enantiomeric purity, and how are they addressed?

The compound’s chiral center (if present) requires:

  • Chiral HPLC : Use amylose-based columns (e.g., Chiralpak AD-H) with hexane:IPA mobile phases .
  • Circular dichroism (CD) : Confirm absolute configuration by comparing experimental and calculated spectra.
  • NMR chiral shift reagents : Eu(hfc)₃ to split enantiomeric signals in proton NMR .

Methodological Notes

  • Synthetic Pitfalls : Trace impurities from incomplete acylation can skew bioactivity results. Purify via flash chromatography (SiO₂, EtOAc:hexane gradient) .
  • Data Reproducibility : Standardize solvent systems (e.g., DMSO for solubility) and cell culture conditions (e.g., 5% CO₂, 37°C) across labs .
  • Safety : Fluorinated intermediates may generate toxic HF byproducts. Use CaCO₃ traps in reflux setups .

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